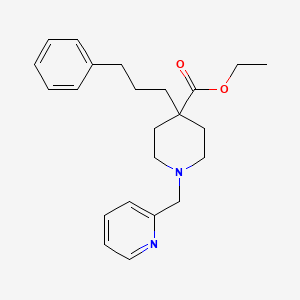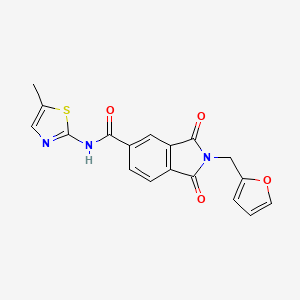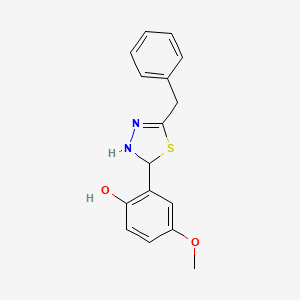
ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as EPPP and is a piperidine derivative that has been synthesized through various methods. In
Mecanismo De Acción
EPPP exerts its effects through the modulation of dopamine release in the brain. It has been shown to increase the release of dopamine in the striatum, which is a key area involved in motor control and reward processing. EPPP also has the ability to inhibit the reuptake of dopamine, which leads to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
EPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which leads to improved motor function and reduced symptoms of Parkinson's disease. EPPP has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPP has a number of advantages for lab experiments, including its ability to modulate dopamine release and inhibit the reuptake of dopamine. However, EPPP has a number of limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are a number of future directions for the study of EPPP. One potential direction is the development of EPPP analogs with improved safety and efficacy profiles. Another direction is the study of EPPP in animal models of neurological and inflammatory disorders to further determine its therapeutic potential. Additionally, further studies are needed to determine the long-term effects of EPPP use and its potential for addiction and abuse.
Métodos De Síntesis
EPPP can be synthesized through various methods, including the reaction of 4-piperidone hydrochloride with ethyl 4-bromobutyrate in the presence of sodium hydride. Another method involves the reaction of ethyl 4-bromobutyrate with 3-phenylpropylamine in the presence of sodium hydride, followed by the reaction with 2-pyridinemethanol. These methods have been optimized to produce high yields of EPPP with high purity.
Aplicaciones Científicas De Investigación
EPPP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that EPPP has the ability to increase the release of dopamine in the brain, which is a key neurotransmitter involved in these disorders. EPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-8-11-20-9-4-3-5-10-20)14-17-25(18-15-23)19-21-12-6-7-16-24-21/h3-7,9-10,12,16H,2,8,11,13-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDZNGKUKGCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)


![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)

![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)